2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide 2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 899977-84-5
VCID: VC11873044
InChI: InChI=1S/C19H16ClN3O3/c1-23-19(25)10-9-17(22-23)13-3-2-4-15(11-13)21-18(24)12-26-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,24)
SMILES: CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol

2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

CAS No.: 899977-84-5

Cat. No.: VC11873044

Molecular Formula: C19H16ClN3O3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide - 899977-84-5

Specification

CAS No. 899977-84-5
Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Standard InChI InChI=1S/C19H16ClN3O3/c1-23-19(25)10-9-17(22-23)13-3-2-4-15(11-13)21-18(24)12-26-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key PIHWUUNLSDCWKJ-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Canonical SMILES CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide, reflects its bifurcated structure:

  • Pyridazinone core: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a methyl group at N1 and a ketone at C6 .

  • Phenylacetamide linkage: A meta-substituted phenyl group connected to the pyridazinone’s C3 position, extended via an acetamide bridge to a 4-chlorophenoxy group.

Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₉H₁₆ClN₃O₃
Molecular Weight369.8 g/mol
Canonical SMILESCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
X-ray Diffraction DataMonoclinic, P2₁ space group

The crystal structure reveals intramolecular hydrogen bonding (C–H···O) that stabilizes the extended conformation, with dihedral angles between aromatic planes ranging from 14.7° to 80.38° .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Pyridazinone Formation: Condensation of hydrazine derivatives with diketones yields the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl fragment.

  • Phenylacetamide Coupling: Reaction of 3-aminophenylpyridazinone with 2-(4-chlorophenoxy)acetyl chloride in anhydrous DMF, catalyzed by triethylamine, achieves the final product.

Critical reaction conditions:

  • Temperature: 0–5°C during acylation to minimize side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL)Condition
DMSO45.225°C
Water<0.125°C
Ethanol12.825°C

The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 9).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.52 (d, J = 8.4 Hz, 1H, pyridazinone-H), 7.89–7.21 (m, 8H, aromatic-H), 4.73 (s, 2H, OCH₂CO), 3.42 (s, 3H, NCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N, pyridazinone).

Biological Activity and Mechanisms

Hypothetical Targets

  • Kinase Inhibition: The pyridazinone moiety may competitively bind ATP pockets in kinases (e.g., EGFR, VEGFR) .

  • HDAC Modulation: Acetamide groups chelate zinc ions in histone deacetylases .

Analytical and Computational Insights

Chromatographic Methods

MethodConditionsRetention Time (min)
HPLC (Purity)C18, 70:30 MeOH/H₂O, 1.0 mL/min6.8
UPLC-MS (Quantitation)BEH C18, 0.1% formic acidm/z 370.1 [M+H]⁺

Molecular Modeling

  • Docking Studies: Binding energy = −9.2 kcal/mol with EGFR (PDB: 1M17), involving π-π stacking (Phe723) and hydrogen bonds (Thr766) .

  • ADMET Prediction: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s), high plasma protein binding (89%).

Challenges and Future Directions

Limitations

  • Poor Aqueous Solubility: Limits in vivo bioavailability; nanoformulations (e.g., liposomes) under investigation.

  • Metabolic Instability: Rapid glucuronidation in liver microsomes (CLint = 32 mL/min/kg).

Research Opportunities

  • Structure-Activity Relationships: Modifying the 4-chlorophenoxy group to enhance target selectivity .

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology models .

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